6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one
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Overview
Description
6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include ammonia, methanol, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in controlled environments to maintain the stability of the compound and to prevent any unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or interfere with DNA and RNA synthesis, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: A nucleoside analog with similar structural features but different functional groups.
Vidarabine: An antiviral compound that inhibits viral DNA polymerase.
Uniqueness
6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C11H15N5O5 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(12)14-11(19)15-9(5)16/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6+,7?,10-/m1/s1 |
InChI Key |
JYYSQEDTFXEKCA-PKJMTWSGSA-N |
Isomeric SMILES |
COC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(NC(=O)N=C32)N)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C(NC(=O)N=C32)N)CO |
Origin of Product |
United States |
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